

# Technical Guide: Solubility Profile of (R)-Piperidin-3-amine Hydrochloride in Methanol

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## Compound of Interest

Compound Name: (R)-Piperidin-3-amine  
hydrochloride

Cat. No.: B1498250

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Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

(R)-Piperidin-3-amine dihydrochloride is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Notably, it serves as a critical building block for dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin, which are used in the treatment of type II diabetes.[2][3][4] Understanding the solubility of this intermediate in common organic solvents, such as methanol, is fundamental for process development, purification, and formulation activities. This technical guide provides a consolidated overview of the available solubility data for **(R)-Piperidin-3-amine hydrochloride** in methanol, outlines a general experimental protocol for its quantitative determination, and presents a visual workflow for this process.

## Physicochemical Properties

A summary of the key physicochemical properties of (R)-Piperidin-3-amine dihydrochloride is provided below.

Property	Value	Reference
Synonyms	(R)-(-)-3-Aminopiperidine dihydrochloride, (3R)-piperidin-3-amine dihydrochloride	[2][5]
Molecular Formula	C <sub>5</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>2</sub>	[1][5]
Molecular Weight	173.08 g/mol	[5]
Appearance	White to off-white or tan powder	[1][3]
Melting Point	190-195 °C	[2][3]
Sensitivity	Hygroscopic	[2][3]

## Solubility Data

Publicly available, precise quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for **(R)-Piperidin-3-amine hydrochloride** in methanol is limited. However, qualitative descriptions from various chemical data sources consistently characterize its solubility.

Table 1: Qualitative Solubility of **(R)-Piperidin-3-amine Hydrochloride**

Solvent	Qualitative Solubility	Reference(s)
Methanol	Partially Soluble, Slightly Soluble, Sparingly Soluble	[1][2][3][6]
Water	Soluble, Slightly Soluble	[1][2][3]
Dichloromethane	Partially Soluble	[1]
Isopropyl Alcohol	Partially Soluble	[1]

The terms "partially soluble" and "slightly soluble" indicate that the compound does not dissolve freely in methanol, a critical consideration for process chemists selecting solvent systems for reaction or crystallization.

## Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental protocol is required. The following details a common and reliable method for determining the equilibrium solubility of a compound like **(R)-Piperidin-3-amine hydrochloride** in methanol.

Objective: To determine the equilibrium solubility of **(R)-Piperidin-3-amine hydrochloride** in methanol at a specified temperature (e.g., 25 °C).

Materials & Equipment:

- **(R)-Piperidin-3-amine hydrochloride** (analytical grade)
- Methanol (HPLC grade)
- Analytical balance ( $\pm 0.1$  mg)
- Isothermal shaker or magnetic stirrer with temperature control
- Vials with screw caps
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or ELSD)

Methodology:

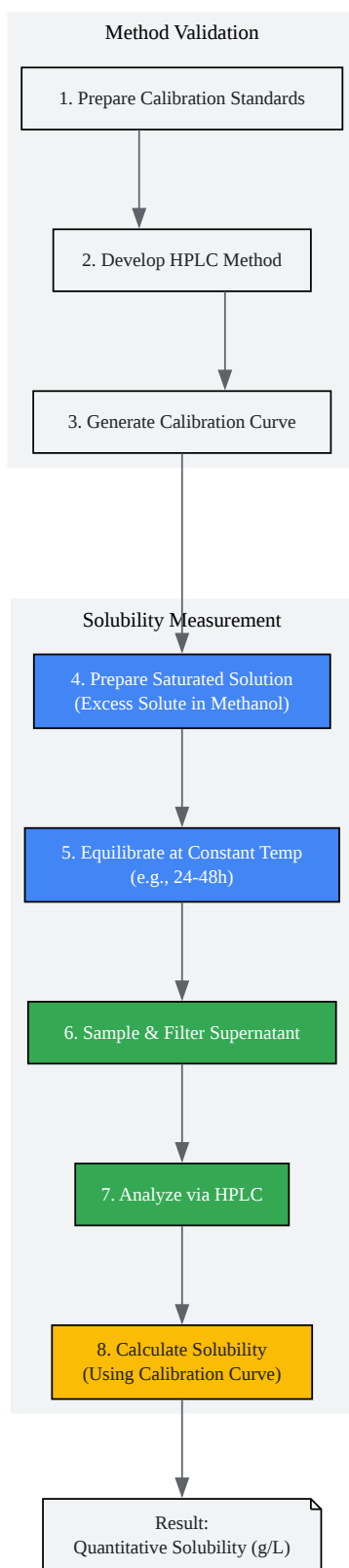
- Preparation of Standard Solutions:
  - Accurately weigh a known amount of **(R)-Piperidin-3-amine hydrochloride** and dissolve it in methanol in a volumetric flask to create a stock solution of known concentration.
  - Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations).

- HPLC Method Development:
  - Develop a stable and reproducible HPLC method to accurately quantify the concentration of **(R)-Piperidin-3-amine hydrochloride**. This includes selecting an appropriate mobile phase, flow rate, column, and detection wavelength.
- Calibration Curve Generation:
  - Inject the prepared standard solutions into the HPLC system.
  - Plot the peak area (or height) versus the known concentration for each standard.
  - Perform a linear regression analysis to generate a calibration curve. The curve should have a correlation coefficient ( $R^2$ ) of  $>0.99$ .
- Equilibrium Solubility Measurement (Shake-Flask Method):
  - Add an excess amount of **(R)-Piperidin-3-amine hydrochloride** to a known volume of methanol in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
  - Place the vial in an isothermal shaker set to the desired constant temperature (e.g., 25 °C).
  - Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
  - After equilibration, cease agitation and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature.
- Sampling and Analysis:
  - Carefully withdraw a sample from the clear supernatant using a syringe.
  - Immediately filter the sample through a syringe filter (pre-equilibrated at the test temperature) into a clean vial to remove any undissolved solids.

- Accurately dilute the filtered sample with methanol to a concentration that falls within the range of the established calibration curve.
- Inject the diluted sample into the HPLC system and record the peak area.
- Calculation:
  - Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample.
  - Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
  - Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

## Visualization of Experimental Workflow

The logical flow for the quantitative determination of solubility is outlined in the diagram below.



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Caption: Workflow for quantitative solubility determination.

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